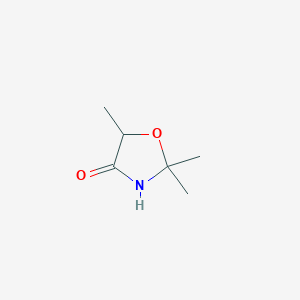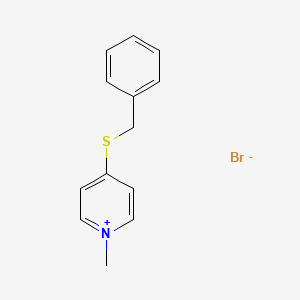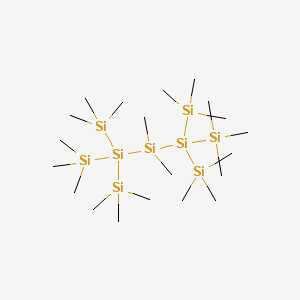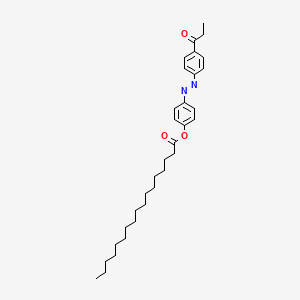
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with two methyl groups and a thienyl group, along with an ethanedioate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate typically involves the reaction of 1,3-dimethylpyrrolidine with 2-thiophenecarboxaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反应分析
Types of Reactions
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
科学研究应用
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of materials with specific properties.
作用机制
The mechanism of action of 1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Thiophene: A five-membered aromatic heterocycle with sulfur.
Uniqueness
1,3-Dimethyl-3-(2-thienyl)pyrrolidine ethanedioate is unique due to its combination of a pyrrolidine ring with a thienyl group and an ethanedioate moiety. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
属性
| 73604-67-8 | |
分子式 |
C12H17NO4S |
分子量 |
271.33 g/mol |
IUPAC 名称 |
1,3-dimethyl-3-thiophen-2-ylpyrrolidine;oxalic acid |
InChI |
InChI=1S/C10H15NS.C2H2O4/c1-10(5-6-11(2)8-10)9-4-3-7-12-9;3-1(4)2(5)6/h3-4,7H,5-6,8H2,1-2H3;(H,3,4)(H,5,6) |
InChI 键 |
LGMWFCFXPHXHBZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCN(C1)C)C2=CC=CS2.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







